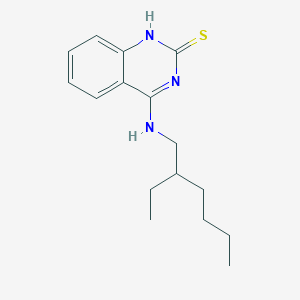

4-(2-ethylhexylamino)-1H-quinazoline-2-thione

描述

属性

IUPAC Name |

4-(2-ethylhexylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3S/c1-3-5-8-12(4-2)11-17-15-13-9-6-7-10-14(13)18-16(20)19-15/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWKYOSHHIHAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1=NC(=S)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione typically involves the reaction of 2-ethylhexylamine with a quinazoline derivative under controlled conditions. One common method includes the following steps:

Starting Materials: 2-ethylhexylamine and a suitable quinazoline precursor.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 100°C) under an inert atmosphere to prevent oxidation.

Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.

Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

化学反应分析

Substitution Reactions

The thione group (–C=S) undergoes nucleophilic and electrophilic substitutions:

Nucleophilic Substitution at the Thione Sulfur

-

Alkylation :

Reaction with alkyl halides (e.g., ethyl chloroacetate) replaces the thione sulfur with alkoxy or alkylthio groups. For instance: -

Aminolysis :

Hydrazine reacts with the thione group to form hydrazinecarbothioamide derivatives, which can cyclize to triazoloquinazolines . Example:

Electrophilic Aromatic Substitution

The quinazoline core undergoes halogenation or nitration at the C6 and C8 positions due to electron-withdrawing effects of the thione and amino groups .

Oxidation and Reduction

-

Oxidation :

The thione group oxidizes to a sulfonic acid (–SOH) using hydrogen peroxide or peracids . -

Reduction :

Catalytic hydrogenation reduces the thione to a thiol (–SH), which can further dimerize to disulfides .

Complexation with Metals

The thione sulfur acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu, Pd):

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu | Tetrahedral coordination | Antimicrobial agents | |

| Pd | Square-planar geometry | Catalysts for cross-coupling |

Cycloaddition and Heterocycle Formation

The thione participates in [2+2] cycloadditions with alkenes or alkynes to form thietane or thiazole derivatives . For example:

Functionalization of the Amino Side Chain

The 2-ethylhexylamino group undergoes:

科学研究应用

Anticancer Properties

Research indicates that quinazoline derivatives, including 4-(2-ethylhexylamino)-1H-quinazoline-2-thione, exhibit significant anticancer activity. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that certain quinazoline derivatives can effectively target specific kinases involved in cancer progression, leading to reduced tumor growth and improved patient outcomes .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Potential Drug Development

Given its biological activities, this compound is being investigated for its potential as a therapeutic agent in treating cancer and infectious diseases. Its ability to selectively inhibit certain enzymes makes it a candidate for developing targeted therapies that minimize side effects often associated with conventional treatments .

Formulation in Cosmetic Products

Recent studies have also explored the incorporation of this compound into cosmetic formulations due to its skin-beneficial properties. Its antioxidant activity may help in protecting skin cells from oxidative stress, making it a valuable ingredient in anti-aging products .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

相似化合物的比较

Research Findings and Data Tables

Comparative Physicochemical Properties

| Property | This compound (Inferred) | 4-[2-(2-Chlorophenyl)ethylamino]-1H-quinazoline-2-thione | 4-[4-(Dimethylamino)phenyl]-hexahydroquinazoline-2-thione |

|---|---|---|---|

| LogP | High (branched alkyl chain) | Moderate (aromatic Cl substituent) | Low (polar dimethylamino group) |

| Molecular Weight | ~350 (estimated) | 315.8 | 302.4 |

| Synthetic Route | Likely involves P₂S₅ or Lawesson’s reagent | Not specified in evidence | Not specified in evidence |

Structural Data from X-ray Studies (Triazole-thione Analogue)

The triazole-thione derivative (–4,6) exhibits bond angles and lengths critical for stability:

- C–S Bond Length : ~1.68 Å (typical for thione groups).

- Bond Angles : N–C–S angles ~120°, consistent with sp² hybridization . These data suggest that quinazoline-thiones may adopt similar planar configurations, influencing stacking interactions in solid-state applications .

生物活性

4-(2-ethylhexylamino)-1H-quinazoline-2-thione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antiproliferative, antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNS

- CAS Number : 896698-06-9

This compound features a quinazoline core substituted with an ethylhexylamino group and a thione functional group, which contributes to its biological activities.

Antiproliferative Activity

Research has demonstrated that quinazoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several quinazolinone and quinazolinthione derivatives, revealing that compounds with similar structures showed enhanced antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Notably, certain derivatives exhibited IC values in the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HepG2 | 5.0 |

| This compound | MCF-7 | 6.5 |

Antioxidant Activity

Antioxidant evaluations using methods such as DPPH and ABTS assays have shown that quinazoline derivatives possess considerable antioxidant properties. The thione functionality is believed to play a crucial role in scavenging free radicals, which can contribute to their therapeutic potential in oxidative stress-related diseases .

Antimicrobial Activity

Quinazoline derivatives have also been tested for antimicrobial properties. In vitro studies indicated that certain compounds within this class exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the quinazoline scaffold were shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 75 to 80 mg/mL .

| Bacterial Strain | Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | This compound | 12 | 75 |

| Escherichia coli | This compound | 10 | 80 |

Case Study: Anticancer Potential

A specific study focused on the anticancer potential of quinazoline derivatives found that this compound significantly reduced cell viability in various cancer cell lines. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly the STAT3 pathway .

Case Study: Structure Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications on the quinazoline ring significantly influence biological activity. For example, substituents at specific positions on the ring can enhance or diminish antiproliferative effects. This highlights the importance of molecular design in developing more effective therapeutic agents from this class of compounds .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-ethylhexylamino)-1H-quinazoline-2-thione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a quinazoline-thione precursor and 2-ethylhexylamine. Key variables include solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalyst selection (e.g., triethylamine for deprotonation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to achieve >95% purity . Monitor reaction progress using TLC or HPLC-MS to optimize stoichiometry and reaction time.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns and amine protonation states. -NMR signals near δ 1.2–1.6 ppm indicate the 2-ethylhexyl group .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/ethanol). Refinement using SHELXL (as per SHELX protocols) resolves bond angles and torsional strain .

- FT-IR : Validate thione (C=S) stretching vibrations at ~1200–1250 cm and amine N–H stretches at ~3300 cm .

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to quantify impurities.

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via periodic HPLC. Lyophilization improves long-term stability for hygroscopic batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as inconsistent IC values across cell lines?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum-free media incubation time) to minimize variability .

- Mechanistic Profiling : Use kinase inhibition assays or proteomics to identify off-target effects. Compare results with structural analogs to isolate substituent-specific activity .

- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for inter-lab variability in MTT assay protocols .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., quinazoline-thione binding to ATP pockets) using software like GROMACS. Validate with mutagenesis studies on key residues .

- Transcriptomics/Proteomics : Pair RNA-seq data with SILAC-based proteomics to map downstream signaling pathways in treated vs. control cells .

- In Vivo Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models, correlating exposure levels with efficacy/toxicity .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Rational Derivative Design : Modify the 2-ethylhexyl group (e.g., branching, chain length) and thione moiety (e.g., replace with oxadiazole). Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict logP and solubility .

- High-Throughput Screening (HTS) : Test derivatives in 96-well plates against target enzymes (e.g., EGFR-TK) with fluorogenic substrates. Dose-response curves (10 nM–100 µM) identify potency trends .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using alignment-independent descriptors to prioritize synthetic targets .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and hepatotoxicity. Cross-validate with experimental Caco-2 permeability assays .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability and potential for reactive metabolite formation .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate theoretical models (e.g., QM/MM, docking) with experimental data to explain unexpected reactivity or bioactivity?

- Methodological Answer :

- Hybrid QM/MM Simulations : Combine quantum mechanics (e.g., B3LYP/6-31G*) for active-site interactions with molecular mechanics for protein flexibility. Compare docking poses (AutoDock Vina) with crystallographic data .

- Bayesian Inference : Apply probabilistic models to reconcile discrepancies between predicted binding affinities and experimental IC values .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Continuous Flow Chemistry : Optimize residence time and temperature in microreactors to enhance reproducibility. Use chiral stationary phases (e.g., amylose-based) for preparative HPLC .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。